molecular formula C8H12N4 B13336639 5-Cyclopropyl-1-methyl-1H-imidazole-2-carboximidamide

5-Cyclopropyl-1-methyl-1H-imidazole-2-carboximidamide

Cat. No.: B13336639
M. Wt: 164.21 g/mol
InChI Key: PQAZILHXUDQSHE-UHFFFAOYSA-N
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Description

5-Cyclopropyl-1-methyl-1H-imidazole-2-carboximidamide is a chemical compound with a unique structure that includes a cyclopropyl group, a methyl group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-1-methyl-1H-imidazole-2-carboximidamide typically involves the cyclization of amido-nitriles. One method reported involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can include a variety of functional groups such as arylhalides and aromatic or saturated heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes used in laboratory settings. These methods would need to ensure high yield and purity while maintaining cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-1-methyl-1H-imidazole-2-carboximidamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely depending on the desired product and the specific reaction being performed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with a hydroxyl or carbonyl group, while reduction might yield a more saturated compound.

Scientific Research Applications

5-Cyclopropyl-1-methyl-1H-imidazole-2-carboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-1-methyl-1H-imidazole-2-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    5-Cyclopropyl-1-methyl-1H-imidazole: This compound shares the imidazole ring and cyclopropyl group but lacks the carboximidamide group.

    1-Methyl-1H-imidazole-2-carboximidamide: This compound shares the imidazole ring and carboximidamide group but lacks the cyclopropyl group.

Uniqueness

5-Cyclopropyl-1-methyl-1H-imidazole-2-carboximidamide is unique due to the combination of its cyclopropyl, methyl, and carboximidamide groups. This unique structure gives it distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C8H12N4

Molecular Weight

164.21 g/mol

IUPAC Name

5-cyclopropyl-1-methylimidazole-2-carboximidamide

InChI

InChI=1S/C8H12N4/c1-12-6(5-2-3-5)4-11-8(12)7(9)10/h4-5H,2-3H2,1H3,(H3,9,10)

InChI Key

PQAZILHXUDQSHE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=C1C(=N)N)C2CC2

Origin of Product

United States

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